6-Cyclopropoxynicotinic acid
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Overview
Description
6-Cyclopropoxynicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a cyclopropoxy group attached to the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropoxynicotinic acid typically involves the cyclopropylation of nicotinic acid derivatives. One common method includes the reaction of nicotinic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Cyclopropoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-Cyclopropoxynicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active nicotinic acid derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Cyclopropoxynicotinic acid involves its interaction with specific molecular targets. It may act by binding to nicotinic acid receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Nicotinic Acid: The parent compound, which lacks the cyclopropoxy group.
6-Hydroxynicotinic Acid: A hydroxylated derivative with different chemical properties.
Cyclopropyl Nicotinate:
Uniqueness: 6-Cyclopropoxynicotinic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
6-cyclopropyloxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c11-9(12)6-1-4-8(10-5-6)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,11,12) |
InChI Key |
OQQCHPSHAQBTDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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